1,3-Diisocyanato-5-methylbenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14219-05-7 |
|---|---|
Molecular Formula |
C9H6N2O2 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
1,3-diisocyanato-5-methylbenzene |
InChI |
InChI=1S/C9H6N2O2/c1-7-2-8(10-5-12)4-9(3-7)11-6-13/h2-4H,1H3 |
InChI Key |
BQHPNDYUVBBCQF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N=C=O)N=C=O |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C=O)N=C=O |
Origin of Product |
United States |
Contextualization Within Aromatic Diisocyanate Chemistry
Aromatic diisocyanates are a class of organic compounds characterized by the presence of two isocyanate (-NCO) functional groups attached to an aromatic ring. This structural feature imparts a high degree of reactivity, particularly with compounds containing active hydrogen atoms, such as alcohols and amines. This reactivity is the cornerstone of polyurethane chemistry, where diisocyanates react with polyols to form the versatile polymer, polyurethane. arena-chemical.comnih.govagridon.com
Toluene (B28343) diisocyanate (TDI) is a primary example of an aromatic diisocyanate and a key building block in the production of polyurethanes. gvchem.com It exists in several isomeric forms, with 2,4-TDI and 2,6-TDI being the most commercially significant. wikipedia.org These isomers are typically produced together and are often used in mixtures, most commonly in an 80:20 or 65:35 ratio of 2,4-TDI to 2,6-TDI. wikipedia.orgnih.gov
The synthesis of TDI isomers begins with the nitration of toluene, followed by hydrogenation to produce toluenediamine (TDA). The subsequent phosgenation of TDA yields the diisocyanate. wikipedia.orgpoliuretanos.com.br The specific mixture of isomers produced can be controlled through the separation of the nitrotoluene or TDA precursors. poliuretanos.com.br
The reactivity of the isocyanate groups in TDI isomers is influenced by their position on the toluene ring. In 2,4-TDI, the isocyanate group at the 4-position is significantly more reactive than the group at the 2-position. wikipedia.orgagridon.com In contrast, 2,6-TDI is a symmetrical molecule, and its two isocyanate groups exhibit similar reactivity, which is comparable to that of the less reactive 2-position on the 2,4-TDI isomer. wikipedia.org This difference in reactivity between the isomers has profound implications for the polymerization process and the final properties of the resulting polyurethane.
Table 1: Physicochemical Properties of Toluene Diisocyanate Isomers
| Property | 2,4-Toluene Diisocyanate | 2,6-Toluene Diisocyanate |
| Chemical Formula | C₉H₆N₂O₂ | C₉H₆N₂O₂ |
| Molar Mass | 174.16 g/mol | 174.16 g/mol nist.gov |
| Appearance | Colorless to pale yellow liquid or solid nih.gov | Colorless to pale yellow liquid www.gov.uk |
| Melting Point | 20-22 °C nih.gov | Not specified |
| Boiling Point | ~251 °C gvchem.com | Not specified |
| CAS Number | 584-84-9 wikipedia.org | 91-08-7 wikipedia.org |
Note: Data compiled from various sources. wikipedia.orggvchem.comnist.govnih.govwww.gov.uk
Research Significance and Emerging Areas of Inquiry
The distinct reactivity profile of 1,3-diisocyanato-5-methylbenzene (2,6-TDI) makes it a subject of considerable research interest. While the more reactive 2,4-TDI is a workhorse for the production of flexible polyurethane foams used in furniture, bedding, and automotive seating, the controlled and more uniform reactivity of 2,6-TDI offers advantages in the synthesis of high-performance elastomers, coatings, and adhesives where specific polymer architectures are desired. arena-chemical.comgvchem.com
Detailed Research Findings:
Recent research has delved into understanding the nuanced effects of TDI isomer ratios on the final properties of polyurethane materials. The symmetrical nature of 2,6-TDI can lead to more ordered polymer chains, which can influence properties such as thermal stability and mechanical strength. arena-chemical.com For instance, a higher proportion of 2,6-TDI can result in polyurethanes with improved thermal resistance. arena-chemical.com
Emerging areas of inquiry are focused on leveraging the unique characteristics of 2,6-TDI in novel applications. These include the development of advanced coatings with superior durability and weather resistance, and specialized adhesives with tailored curing profiles. arena-chemical.com Furthermore, research is ongoing to explore the use of TDI, including the 2,6-isomer, in the creation of rigid polyurethane foams with high-temperature stability. wikipedia.org
Another significant area of research is the development of non-phosgene routes for the synthesis of TDI, including this compound. nih.gov These alternative synthetic pathways aim to mitigate the environmental and safety concerns associated with the use of highly toxic phosgene (B1210022). nih.gov Additionally, the potential toxicological effects of TDI isomers on neural development are being investigated, highlighting the importance of understanding the broader impact of these chemicals. geneticsmr.com
The study of the thermal degradation of polyurethanes derived from TDI is also an active research area, with implications for fire safety and recycling of these materials. researchgate.net Understanding the byproducts formed during pyrolysis is crucial for developing safer and more sustainable polyurethane products. researchgate.net
Table 2: Key Research Areas for this compound
| Research Area | Focus | Potential Applications |
| Polymer Synthesis | Influence of isomer ratio on polymer structure and properties. | High-performance elastomers, coatings, adhesives. arena-chemical.com |
| Material Properties | Enhancing thermal stability and mechanical strength. | Rigid foams for high-temperature applications. wikipedia.orgarena-chemical.com |
| Sustainable Chemistry | Development of non-phosgene synthesis routes. | Greener and safer production of TDI. nih.gov |
| Toxicology | Investigating potential effects on biological systems. | Informing safety protocols and regulations. geneticsmr.com |
| Thermal Degradation | Analysis of pyrolysis products and mechanisms. | Improving fire safety and enabling recycling. researchgate.net |
Reactivity and Reaction Mechanisms of 1,3 Diisocyanato 5 Methylbenzene
Nucleophilic Addition Reactions of Isocyanate Groups
The core of 1,3-diisocyanato-5-methylbenzene's utility lies in the electrophilic nature of the carbon atom in the isocyanate group. This allows for nucleophilic addition reactions with a variety of compounds containing active hydrogen atoms. semanticscholar.org
The reaction between an isocyanate group and a hydroxyl group (-OH) from an alcohol or polyol results in the formation of a urethane (B1682113) (or carbamate) linkage. wikipedia.org This is the foundational reaction for the synthesis of polyurethanes. utm.my For this compound (2,6-TDI), the reaction proceeds in a stepwise manner.
The general reaction is as follows: R-NCO + R'-OH → R-NH-CO-O-R'
In the context of polymerization, this compound reacts with diols or polyols to form polyurethane chains. Kinetic studies have shown that the reaction rate is influenced by the structure of the alcohol. researchgate.net For instance, 2,6-TDI reacts faster with alcohols that have longer carbon chains, and primary alcohols are approximately three times more reactive than secondary alcohols. researchgate.net After one of the isocyanate groups on the 2,6-TDI molecule has reacted, the reactivity of the second isocyanate group decreases. researchgate.net This reaction is often catalyzed, for example by tin(II) 2-ethylhexanoate, to increase the reaction rate. researchgate.net
Interactive Table: Reactivity of 2,6-TDI with Different Alcohols
| Alcohol Type | Relative Reactivity with 2,6-TDI | Key Finding |
| Primary Alcohols | Higher | Approximately 3 times more reactive than secondary alcohols. researchgate.net |
| Secondary Alcohols | Lower | Steric hindrance around the hydroxyl group reduces the reaction rate. researchgate.net |
| Long-chain Alcohols | Higher | React faster than short-chain alcohols. researchgate.net |
Isocyanate groups react vigorously with primary and secondary amines to form substituted urea (B33335) linkages. isca.incommonorganicchemistry.com This reaction is significantly faster than the reaction with hydroxyl groups, often by orders of magnitude. pcimag.com
The general reaction is: R-NCO + R'-NH₂ → R-NH-CO-NH-R'
This reaction is crucial in the formation of polyurea and polyurethane-urea copolymers. When this compound reacts with a diamine, a polyurea is formed. The high reaction rate is attributed to the strong nucleophilicity of the amine. isca.inresearchgate.net This process typically requires no catalyst and proceeds readily at room temperature in suitable solvents. commonorganicchemistry.com The resulting urea groups, with their ability to form strong hydrogen bonds, contribute significantly to the mechanical properties of the final polymer. researchgate.netresearchgate.net
Toluene (B28343) diisocyanates react with water in a process known as hydrolysis. dcceew.gov.auepa.gov This reaction is generally slower than reactions with alcohols or amines but is a critical consideration, especially in applications where moisture is present. isca.inamericanchemistry.com The initial reaction of an isocyanate group with water forms an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide gas. pcimag.comresearchgate.net
Step 1: R-NCO + H₂O → [R-NH-COOH] (Carbamic acid) Step 2: [R-NH-COOH] → R-NH₂ (Amine) + CO₂ (Carbon dioxide)
The amine formed is highly reactive and will quickly react with another available isocyanate group to form a stable, insoluble urea linkage. isca.inamericanchemistry.com
Step 3: R-NCO + R-NH₂ → R-NH-CO-NH-R
Isomer-Specific Reactivity Profiles
The different isomers of toluene diisocyanate exhibit distinct reactivity profiles due to the positioning of the isocyanate groups relative to the methyl group on the aromatic ring. This has significant implications for polymerization processes.
In toluene diisocyanate, the reactivity of the two isocyanate groups is not equal, particularly in the asymmetrical 2,4-TDI isomer. wikipedia.org The isocyanate group at the 4-position (para) is significantly more reactive than the group at the 2-position (ortho). wikipedia.orgnih.gov Kinetic studies have quantified this difference, showing the para-NCO group to be about 4 to 10 times more reactive than the ortho-NCO group, depending on the specific alcohol and reaction conditions. nih.govresearchgate.netmdpi.com
In contrast, this compound (2,6-TDI) is a symmetrical molecule. wikipedia.org Its two isocyanate groups are in equivalent positions (both are ortho to the methyl group). Therefore, they have similar initial reactivity. wikipedia.org However, once one group reacts, a negative substitution effect occurs, meaning the reactivity of the remaining isocyanate group decreases. researchgate.net This change is due to electronic effects transmitted through the aromatic ring and potential steric hindrance from the newly formed urethane group.
Interactive Table: Comparative Reactivity of TDI Isomers
| Isomer | Position of NCO Groups | Relative Reactivity of NCO Groups | Notes |
| 2,4-TDI | C2 (ortho), C4 (para) | The C4-NCO group is 4-10 times more reactive than the C2-NCO group. nih.govresearchgate.netmdpi.com | Asymmetric reactivity allows for controlled, two-stage polymerization. nih.gov |
| 2,6-TDI | C2 (ortho), C6 (ortho) | The two NCO groups have similar initial reactivity. wikipedia.org | Symmetrical molecule. Reactivity of the second group decreases after the first has reacted. researchgate.net |
The difference in reactivity between the isocyanate groups in TDI isomers is governed by a combination of electronic and steric effects. researchgate.net
Electronic Effects: The electron-donating methyl group on the toluene ring influences the electrophilicity of the carbon atoms in the isocyanate groups. In 2,4-TDI, the para-position (C4) is less affected by the methyl group's electron-donating nature compared to the ortho-position (C2), making the C4-NCO group more electrophilic and thus more reactive. semanticscholar.org Aromatic isocyanates are generally more reactive than aliphatic ones because the aromatic ring can withdraw electrons, increasing the partial positive charge on the isocyanate carbon. semanticscholar.orgrsc.org
These differences are exploited in polyurethane synthesis. The higher reactivity of the C4-NCO in 2,4-TDI is often utilized first to form a prepolymer, with the less reactive C2-NCO group reacting later during the curing stage. nih.govgoogle.com The symmetrical nature and specific reactivity of 2,6-TDI can be used to produce elastomers with particular properties, such as lower heat buildup on flexing. google.comepo.org
Catalytic Aspects of this compound Reactions
The reactions of isocyanates like this compound, a less common isomer of toluene diisocyanate (TDI), are often slow at ambient temperatures and require catalysis to proceed at industrially viable rates. Catalysts are crucial in controlling the reaction kinetics and influencing the final properties of the resulting polymers, such as polyurethanes and polyureas. They play a fundamental role in balancing the primary reactions: the gelling reaction (urethane formation) and, in the case of foam production, the blowing reaction (urea formation from water). ekb.egamericanchemistry.comebrary.net
Investigation of Catalytic Systems for Urethane and Urea Formation
A wide variety of catalytic systems have been developed and investigated for the reactions of aromatic isocyanates. These can be broadly categorized into two main classes: tertiary amines and organometallic compounds. ebrary.netadhesivesmag.com The selection of a specific catalyst or catalyst system depends on the desired reaction balance, curing speed, and final product requirements. ohans.com
Tertiary Amine Catalysts:
Tertiary amines are widely used as catalysts in polyurethane and polyurea chemistry. ekb.eg They function as Lewis bases and are known to catalyze both the urethane (gelling) reaction between the isocyanate and a polyol, and the urea (blowing) reaction between the isocyanate and water. mingxuchem.comgvchem.com The catalytic activity of tertiary amines is influenced by their chemical structure, basicity, and the degree of steric hindrance around the nitrogen atom. gvchem.com While some amines are strong gel catalysts, others preferentially accelerate the blowing reaction. ebrary.net For instance, 1,4-diazabicyclo mingxuchem.commingxuchem.commingxuchem.comoctane (DABCO) is a commonly used and effective tertiary amine catalyst. ekb.eg Combinations of different amine catalysts are often employed to achieve a synergistic effect, providing a more balanced and controlled reaction profile than a single catalyst could. ohans.comtopicsonchemeng.org.my
Organometallic Catalysts:
Organometallic compounds, particularly those based on tin, bismuth, and zinc, are highly effective catalysts for the urethane formation reaction. nih.govreaxis.com Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), have historically been the most widely used due to their high activity and versatility. reaxis.comresearchgate.net They are considered strong gel catalysts, potently accelerating the reaction between isocyanate and hydroxyl groups. ekb.eg However, due to toxicity concerns associated with organotin compounds, research has focused on developing alternatives based on other metals like bismuth, zinc, and zirconium. reaxis.comresearchgate.netwernerblank.com These alternative catalysts offer a range of activities, allowing for "tunable" reactivity where the curing time can be dictated by the choice and concentration of the catalyst. reaxis.com For example, iron(III) acetylacetonate (B107027) has been studied as a viable alternative to organotin catalysts. researchgate.net
The table below summarizes various catalytic systems investigated for isocyanate reactions, highlighting their type and observed effects.
Mechanistic Roles of Catalysts in Reaction Pathways
The mechanisms by which catalysts accelerate urethane and urea formation are complex and have been the subject of extensive research. The two main classes of catalysts, tertiary amines and organometallic compounds, are generally believed to operate via different mechanistic pathways. ebrary.net
Mechanism of Tertiary Amine Catalysis:
Tertiary amine catalysts function as Lewis bases. The most widely accepted mechanism involves the formation of a complex between the amine catalyst and a compound containing an active hydrogen, such as an alcohol or water. mdpi.com In this "activated-alcohol" or nucleophilic mechanism, the amine abstracts a proton from the hydroxyl group, increasing its nucleophilicity and facilitating its attack on the electrophilic carbon of the isocyanate group. topicsonchemeng.org.mymdpi.commdpi.com This process reduces the activation energy required for the reaction. mingxuchem.com An alternative pathway suggests the formation of a complex between the amine and the isocyanate group, which polarizes the N=C=O bond and makes it more susceptible to nucleophilic attack. ebrary.net The ability of tertiary amines to interact with both hydroxyl and isocyanate groups accounts for their versatility in polyurethane chemistry. ebrary.net
Mechanism of Organometallic Catalysis:
Organometallic catalysts are typically Lewis acids. researchgate.net A commonly proposed "Lewis acid mechanism" for organotin catalysts like DBTDL involves the coordination of the metal center to the oxygen or nitrogen atom of the isocyanate group. ebrary.netpaint.org This coordination polarizes the isocyanate, increasing the electrophilicity of its carbonyl carbon and making it more reactive towards the nucleophilic hydroxyl group. ebrary.net
An alternative "insertion mechanism" has been proposed, particularly for catalysts like zirconium chelates and other organotin compounds. nih.govwernerblank.compaint.org This mechanism involves two main steps:
Alkoxide Formation: The organometallic catalyst first reacts with the alcohol to form a metal alkoxide complex. nih.govpaint.org
Isocyanate Insertion: The isocyanate then inserts itself into the metal-oxygen bond of the alkoxide complex, which subsequently rearranges to form the urethane and regenerate the active catalyst. nih.govwernerblank.com
This insertion mechanism is suggested to be more selective for the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction, which is a desirable characteristic in many coating and elastomer applications. wernerblank.com
Synergistic Catalysis:
A synergistic effect is often observed when amine and organometallic catalysts are used in combination. mdpi.comresearchgate.net This synergy arises because the two catalysts operate through different mechanisms that can complement each other. For example, the amine catalyst can activate the hydroxyl group while the organometallic catalyst activates the isocyanate, leading to a reaction rate that is greater than the sum of the rates of the individual catalysts. researchgate.net This combined action allows for precise control over the gelling and blowing reactions, which is critical for producing polyurethane foams with desired cell structures and physical properties. mdpi.com
The table below outlines the proposed mechanistic roles for different types of catalysts.
Polymerization Chemistry of 1,3 Diisocyanato 5 Methylbenzene in Advanced Materials Science
Polyurethane Polymerization Dynamics
The synthesis of polyurethanes is a versatile process highly dependent on the reaction dynamics between isocyanates and polyols. patsnap.com The core of polyurethane chemistry lies in the reaction of the isocyanate group (-NCO) with compounds containing active hydrogen, most commonly hydroxyl groups (-OH). l-i.co.ukyoutube.com
Polyaddition and Polycondensation Mechanisms in Isocyanate-Polyol Systems
The formation of polyurethanes from 1,3-diisocyanato-5-methylbenzene and polyols occurs through a polyaddition reaction, a type of condensation polymerization. l-i.co.uk In this reaction, the isocyanate functional groups (-NCO) react with the hydroxyl groups (-OH) of the polyol to form urethane (B1682113) linkages (-NH-COO-). mdpi.comresearchgate.net This process is a nucleophilic addition where the oxygen of the hydroxyl group acts as a nucleophile, attacking the partially positive carbon atom of the isocyanate group. youtube.com
The reaction proceeds readily, often at room temperature, and can be exothermic. l-i.co.uk The reactivity of the two isocyanate groups on the toluene (B28343) diisocyanate molecule can differ. For the common 2,4-TDI isomer, the isocyanate group at the 4-position is significantly more reactive than the one at the 2-position due to steric hindrance and electronic effects. wikipedia.org A similar principle of differential reactivity can be anticipated for the isocyanate groups on this compound, influencing the polymerization sequence and the resulting polymer structure. The reaction mechanism can also involve side reactions, particularly if moisture is present, where the isocyanate reacts with water to form an unstable carbamic acid that decomposes into an amine and carbon dioxide gas, which is a critical reaction in the production of polyurethane foams. l-i.co.ukosti.gov
Influence of Polyol Structure and Functionality on Polymerization Kinetics and Network Formation
The structure and functionality of the polyol component have a profound impact on the polymerization kinetics and the final properties of the polyurethane network. mdpi.comresearchgate.net Key characteristics of the polyol, such as its chemical nature (e.g., polyether or polyester), molecular weight, and the number of hydroxyl groups (functionality), are determining factors. youtube.com
Polyol Type: Polyether polyols generally lead to polyurethanes with greater flexibility, elasticity, and resistance to hydrolysis. youtube.com In contrast, polyester (B1180765) polyols typically yield polyurethanes with higher strength, hardness, and better resistance to heat and oils. youtube.com
Molecular Weight: Higher molecular weight polyols create longer, more flexible polymer chains with fewer cross-links, resulting in softer and more elastic materials. youtube.com Conversely, lower molecular weight polyols increase the cross-link density, leading to harder and more rigid polyurethanes. youtube.com
Functionality: The functionality refers to the average number of hydroxyl groups per polyol molecule. youtube.com Polyols with a functionality of two (diols) form linear polyurethane chains. Using polyols with higher functionality (triols or greater) introduces branching and cross-linking, creating a more rigid and dimensionally stable three-dimensional network. mdpi.comsci-hub.box The concentration of urethane groups in the final polymer network is directly related to the hydroxyl number of the polyol used. researchgate.net
The interaction between these polyol characteristics and the diisocyanate determines the final polymer architecture. For instance, the combination of a rigid aromatic diisocyanate like this compound with a high-functionality polyol will result in a densely cross-linked, rigid thermoset material. researchgate.net
| Polyol Characteristic | Effect on Polymerization and Network | Resulting Polyurethane Property |
|---|---|---|
| Polyether-based | Forms flexible soft segments. | Increased flexibility, elasticity, and hydrolysis resistance. youtube.com |
| Polyester-based | Forms more rigid, crystalline soft segments. | Increased strength, hardness, and heat/oil resistance. youtube.com |
| High Molecular Weight | Creates longer chains between cross-links. | Softer, more flexible materials. youtube.com |
| Low Molecular Weight | Increases cross-link density. | Harder, more rigid materials. youtube.com |
| High Functionality (>2 -OH groups) | Promotes branching and network formation. | Tougher, more dimensionally stable materials. mdpi.comyoutube.com |
Advanced Polymer Architectures and Networks
The versatility of polyurethane chemistry allows for the creation of a wide range of polymer architectures, from linear thermoplastics to highly complex thermosetting networks. The use of this compound is integral to developing these advanced structures.
Crosslinking Phenomena and Thermosetting Polymer Development
Crosslinking is fundamental to the development of thermosetting polyurethanes, which are polymers that become irreversibly rigid upon curing. Chemical crosslinks can be introduced into the polyurethane structure in several ways: sci-hub.box
Using High-Functionality Reactants: Employing polyols with a functionality greater than two (e.g., triols) or isocyanates with more than two -NCO groups is a direct method to create a cross-linked network. sci-hub.boxresearchgate.net
Allophanate (B1242929) and Biuret (B89757) Formation: Increasing the isocyanate-to-hydroxyl (NCO/OH) ratio to greater than 1 allows the excess isocyanate groups to react with the urethane linkages already formed. This secondary reaction creates allophanate crosslinks. researchgate.netresearchgate.net Similarly, if amines are present (either as reactants or from the reaction of isocyanate with water), excess isocyanate can react with urea (B33335) linkages to form biuret crosslinks. researchgate.nettue.nl
The density of these crosslinks is a critical parameter that dictates the material's properties. A higher crosslink density restricts the mobility of polymer chains, leading to an increase in the glass transition temperature (Tg), enhanced thermal stability, and greater rigidity and mechanical strength. sci-hub.boxresearchgate.net
Design and Synthesis of High-Performance Polyurethane Materials
The synthesis of high-performance polyurethanes from this compound often involves meticulous control over the reaction conditions and formulation. nih.gov One common and effective method is the prepolymer process . epo.orggoogle.com This two-step technique involves first reacting the diisocyanate with a long-chain polyol in a high molar ratio (e.g., 4:1 to 20:1 isocyanate to polyol). epo.orggoogle.com This creates an "NCO-terminated prepolymer," which is essentially a larger molecule with reactive isocyanate groups at its ends. In a second step, this prepolymer is reacted with a chain extender (a short-chain diol or diamine) to build the final high-molecular-weight polymer. epo.orggoogle.com
This approach offers several advantages for creating high-performance materials:
Control over Stoichiometry: It allows for more precise control over the final polymer structure.
Reduced Monomer Volatility: The formation of a prepolymer reduces the concentration of volatile, unreacted TDI monomer, which is important for handling. epo.org
Tailored Properties: By carefully selecting the prepolymer components and the chain extender, properties like the hard and soft segment distribution can be engineered to achieve desired mechanical performance, such as high tensile strength and elongation. nih.gov
The relationship between formulation factors and mechanical properties is complex, with interactive effects between the NCO/OH ratio, chain extender content, and curing conditions. nih.gov
| Design Factor | Influence on Polyurethane Performance |
|---|---|
| Prepolymer Method | Allows for better control of polymer architecture and reduces free monomer content. epo.orggoogle.com |
| NCO/OH Ratio (R-value) | Affects crosslink density through allophanate formation; has an interactive effect on mechanical strength. nih.gov |
| Chain Extender Coefficient | Controls the hard segment length and concentration, impacting tensile strength and elongation. nih.gov |
| Crosslinking Coefficient | Directly influences network density; a non-monotonic relationship with tensile strength can be observed. nih.gov |
| Curing Temperature | Affects the rate and completion of curing reactions, influencing the final network structure and properties. nih.gov |
Functionalization and Derivatization in Polymer Synthesis
Functionalization involves introducing specific chemical groups into the polymer structure to impart new properties or to allow for subsequent reactions. Derivatization of this compound is a key strategy in advanced polymer synthesis. The highly reactive isocyanate groups are ideal starting points for chemical modification.
One primary method of derivatization is the synthesis of NCO-terminated prepolymers, as described previously. researchgate.net These prepolymers are themselves functionalized molecules that can be used as building blocks. For example, a prepolymer can be reacted with a functional chain extender that contains groups other than hydroxyls or amines, thereby incorporating that functionality into the polymer backbone.
Further functionalization can be achieved by:
Using Functional Polyols: Starting the polymerization with polyols that already contain desired functional groups (e.g., carboxyl groups, unsaturated C=C bonds).
Post-Polymerization Modification: Chemically modifying the polyurethane after its formation. The N-H group in the urethane linkage is a potential site for further reactions.
Blocked Isocyanates: The isocyanate groups of this compound can be reacted with a "blocking agent" to form a blocked isocyanate. l-i.co.uk This derivative is stable under normal conditions but regenerates the reactive isocyanate group upon heating, allowing for one-component, heat-curable systems. l-i.co.uk This represents a significant derivatization that enhances processing and application versatility.
These strategies enable the creation of "smart" or functional polyurethanes, such as self-healing materials where reversible bonds are incorporated into the network, or materials designed for specific surface interactions or biocompatibility. researchgate.net
Incorporation into Hybrid Polymer Systems and Composites
The integration of this compound into hybrid polymer systems and composites is an area of growing interest, aimed at developing materials with enhanced performance characteristics. These hybrid materials often combine the properties of organic polymers with those of inorganic components, leading to synergistic effects.
While specific data on the use of the this compound isomer in hybrid systems is limited in publicly available research, the broader class of toluene diisocyanates is known to be utilized in the formation of polyurethane-based hybrids. For instance, TDIs are reacted with polyols and inorganic precursors, such as silanes, to create organic-inorganic hybrid networks. These materials can exhibit improved thermal stability, mechanical strength, and chemical resistance compared to the individual components. The selection of the specific isocyanate isomer can influence the morphology and final properties of the hybrid material.
| Potential Hybrid System Components | Anticipated Property Enhancements |
| Polyols (e.g., polyethers, polyesters) | Flexibility, toughness, and elasticity |
| Silane coupling agents | Improved adhesion to inorganic fillers |
| Inorganic nanoparticles (e.g., SiO₂, TiO₂) | Increased hardness, scratch resistance, and UV stability |
| Functionalized carbon nanotubes | Enhanced electrical conductivity and mechanical strength |
This table represents potential hybrid systems based on the known reactivity of isocyanates. Specific experimental data for this compound in these systems is not widely reported.
Exploration of Novel Materials from this compound Derivatives
The synthesis of derivatives of this compound opens up new avenues for creating novel materials with specialized functionalities. By chemically modifying the methyl group or the aromatic ring, or by reacting one of the isocyanate groups selectively, new monomers can be designed for specific polymerization applications.
One area of exploration involves the synthesis of prepolymers where this compound is reacted with a stoichiometric excess of a diol or diamine. This results in isocyanate-terminated prepolymers that can be further reacted in a second stage, for example, with chain extenders or crosslinkers, to build complex polymer architectures such as block copolymers or crosslinked networks.
A patent for the synthesis of this compound through a flow chemistry process highlights its potential availability for various applications. google.com The synthesis involves the Curtius rearrangement of the corresponding acyl azide, which is a versatile method for producing isocyanates. google.com
Furthermore, the introduction of functional groups onto the benzene (B151609) ring of the diisocyanate prior to polymerization can impart specific properties to the resulting polymer. For instance, the incorporation of sulfonic acid groups could lead to ion-containing polymers (ionomers) with applications in membranes or coatings. Similarly, the attachment of photosensitive or liquid crystalline moieties could result in smart materials that respond to external stimuli.
| Derivative Type | Potential Application | Enabling Property |
| Isocyanate-terminated prepolymers | Adhesives, sealants, elastomers | Controlled molecular weight and viscosity |
| Sulfonated derivatives | Fuel cell membranes, ion exchange resins | Ion conductivity |
| Derivatives with photosensitive groups | Photoresists, optical data storage | Light-induced chemical or physical changes |
| Liquid crystalline derivatives | High-strength fibers, display technologies | Self-organization and anisotropic properties |
This table outlines hypothetical derivatives and their potential applications based on established principles of polymer chemistry. Detailed research on the synthesis and polymerization of these specific derivatives of this compound is an active area of materials science research.
While the full potential of this compound and its derivatives is still being uncovered, its foundational role in polymerization chemistry positions it as a valuable building block for the next generation of advanced materials.
Theoretical and Computational Chemistry Studies of 1,3 Diisocyanato 5 Methylbenzene
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations for complex systems, these methods can describe the distribution of electrons and predict a molecule's stability, geometry, and electronic characteristics.
Molecular Orbital Analysis and Electronic Properties
Molecular orbital (MO) theory provides a framework for understanding chemical bonding and reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontiers of chemical reactions, governing the molecule's ability to donate or accept electrons. uwosh.edu
In toluene (B28343) diisocyanate, the isocyanate (-NCO) groups are highly reactive functional groups that play a crucial role in its chemistry, particularly in the formation of polyurethanes. wikipedia.org The distribution of electron density, as revealed by molecular orbital analysis, highlights the electrophilic nature of the carbon atom in the isocyanate group, making it susceptible to attack by nucleophiles. uwosh.edu
Computational studies have employed various levels of theory to investigate the electronic properties of TDI isomers. Methods like Density Functional Theory (DFT) and ab initio calculations provide detailed information about the molecule's electronic landscape. mdpi.comresearchgate.net These calculations can reveal the charge distribution across the molecule, indicating that the nitrogen and oxygen atoms of the isocyanate group carry partial negative charges, while the carbon atom is positively charged. uwosh.edu This charge separation is a key factor in the reactivity of the isocyanate group.
Prediction of Reactivity and Reaction Sites
The electronic structure, once elucidated, becomes a predictive tool for chemical reactivity. For toluene diisocyanate, a key question is the relative reactivity of its two isocyanate groups. In the case of 2,4-TDI, the isocyanate group at the 4-position is known to be significantly more reactive than the one at the 2-position. wikipedia.org This difference in reactivity can be explained by a combination of electronic and steric factors, which can be modeled using computational methods.
Quantum chemical calculations can quantify the reactivity of different sites within the molecule. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps can identify the most likely sites for electrophilic and nucleophilic attack. uwosh.edu Studies have shown that the LUMO is often localized on the isocyanate groups, indicating their susceptibility to nucleophilic attack, which is the primary mechanism of polyurethane formation.
Furthermore, computational models can predict the course of various reactions, such as the dimerization and trimerization of TDI. These oligomerization reactions are important as they can affect the properties of the final polyurethane product. dntb.gov.ua Theoretical studies have investigated the formation of uretdione (a dimer) and isocyanurate (a trimer) rings from TDI monomers, providing insights into the reaction pathways and the stability of the resulting products. dntb.gov.uanih.govresearchgate.net
Reaction Mechanism Elucidation via Computational Methods
Beyond predicting reactivity, computational chemistry allows for the detailed exploration of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers that govern the reaction rate.
Transition State Analysis and Energy Barrier Calculations
A transition state is a high-energy, short-lived configuration of atoms that exists at the peak of the energy profile of a reaction step. Identifying the structure and energy of the transition state is crucial for understanding the reaction mechanism and calculating the activation energy. faccts.de
Computational methods, such as DFT, are widely used to locate transition states and calculate their energies. mdpi.comresearchgate.net For the reactions of TDI, such as its reaction with alcohols to form urethanes, computational studies have been instrumental in elucidating the mechanism. These studies have helped to determine whether the reaction proceeds through a concerted or a stepwise mechanism. researchgate.net
For the dimerization of TDI, ab initio calculations have been used to investigate the transition states for the formation of both uretdione and oxazetidin-2-one rings. dntb.gov.uanih.govresearchgate.net These studies have shown that the formation of the uretdione ring is generally kinetically more favorable due to a lower activation energy barrier. mdpi.com For example, one study reported that the formation of the uretdione ring from a 2,4-TDI dimer had a gas-phase activation energy of 94.4 kJ/mol. dntb.gov.uaresearchgate.net In contrast, the activation barrier for a one-step cyclotrimerization was found to be as high as 149.0 kJ/mol in the gas phase. nih.govresearchgate.net
Table 1: Calculated Activation Energies for TDI Reactions
| Reaction | Phase | Computational Method | Activation Energy (kJ/mol) | Source |
|---|---|---|---|---|
| 2,4-TDI Dimerization (Uretdione formation) | Gas | G3MP2B3 | 94.4 | dntb.gov.uaresearchgate.net |
| TDI Cyclotrimerization (One-step) | Gas | quasi-G3MP2B3 | 149.0 | nih.govresearchgate.net |
| TDI Cyclotrimerization (Two-step, TS1) | Gas | quasi-G3MP2B3 | 94.7 | nih.gov |
| TDI Cyclotrimerization (Two-step, TS2) | Gas | quasi-G3MP2B3 | 60.5 | nih.gov |
| TDI Cyclotrimerization (Two-step, TS1) | ODCB | quasi-G3MP2B3 | 87.0 | nih.govresearchgate.net |
| TDI Cyclotrimerization (Two-step, TS2) | ODCB | quasi-G3MP2B3 | 54.0 | nih.govresearchgate.net |
Solvent Effects and Environmental Influence on Reaction Dynamics
Reactions are rarely carried out in the gas phase; they typically occur in a solvent. The solvent can have a significant impact on the reaction rate and mechanism by stabilizing or destabilizing the reactants, products, and transition states. mdpi.com
Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation. The choice of model depends on the desired level of accuracy and the computational cost.
Studies on TDI reactions have shown that the presence of a solvent can alter the energy barriers and the thermodynamics of the reaction. For example, in the cyclotrimerization of TDI, the activation energies for the two-step mechanism were found to be lower in ortho-dichlorobenzene (ODCB) compared to the gas phase. nih.govresearchgate.net Specifically, the transition state energies were 87.0 and 54.0 kJ/mol in ODCB, compared to 94.7 and 60.5 kJ/mol in the gas phase. nih.gov This suggests that the polar solvent stabilizes the transition states, thereby accelerating the reaction. Similarly, the dimerization of TDI to form a uretdione ring is more exothermic in ODCB than in the gas phase. mdpi.com
Thermodynamic and Kinetic Modeling
By calculating the Gibbs free energies of reactants and products, the thermodynamic favorability of a reaction can be determined. nih.gov For the dimerization of TDI, calculations have shown that the formation of the uretdione ring is an exothermic process, with a negative enthalpy of formation, while the formation of the oxazetidin-2-one ring is slightly endothermic. dntb.gov.uanih.govresearchgate.net This indicates that the uretdione is the more thermodynamically stable dimer.
Calculation of Heats of Formation and Reaction Enthalpies
The calculation of heats of formation (ΔHf°) and reaction enthalpies (ΔHr°) is a cornerstone of computational thermochemistry, providing fundamental insights into the stability and energetic favorability of chemical species and their reactions. For toluene diisocyanate isomers, these calculations have been instrumental in understanding their oligomerization reactions.
Ab initio methods, which are based on first principles of quantum mechanics, are prominently used for these calculations. The G3MP2B3 composite method, for instance, has been employed to determine the standard enthalpy of formation for various dimerization products of TDI isomers. researchgate.netdntb.gov.ua This high-level computational protocol provides a robust approach to achieving chemical accuracy.
For example, in a study of TDI dimerization, the standard enthalpies of formation for the formation of diazetidine-2,4-dione (uretdione) and oxazetidin-2-one ring structures from TDI monomers were calculated. researchgate.netdntb.gov.ua The results indicated that the formation of the uretdione dimer is an exothermic process, suggesting it is a thermodynamically favorable product. researchgate.net In contrast, the formation of the oxazetidin-2-one dimer was found to be slightly endothermic. researchgate.net
Table 1: Calculated Standard Enthalpies of Formation for TDI Dimerization Products at 298.15 K
| Dimer Product | Standard Enthalpy of Formation (kJ/mol) |
|---|---|
| Diazetidine-2,4-dione (from Phenyl Isocyanate) | -30.4 researchgate.net |
Note: Phenyl isocyanate was used as a proxy in these calculations to model the reactivity of the isocyanate groups in TDI.
These computational approaches are equally applicable to determining the heats of formation and reaction enthalpies for 1,3-diisocyanato-5-methylbenzene and its various reactions. Such calculations would involve optimizing the molecular geometries of the reactants and products and then performing high-level single-point energy calculations to obtain accurate electronic energies, which are then used to derive the thermochemical data.
Computational Estimation of Kinetic Rate Constants
Beyond thermodynamics, computational chemistry is a vital tool for exploring the kinetics of chemical reactions, including the estimation of reaction rate constants. This is typically achieved by calculating the activation energies (Ea or ΔG‡) of the reaction pathways.
For the dimerization of TDI isomers, computational studies have elucidated the reaction mechanisms and their associated energy barriers. researchgate.net Both one-step and two-step mechanisms for cyclodimerization have been investigated using methods like the G3MP2B3 protocol. researchgate.netdntb.gov.ua The activation barriers for these pathways provide a direct measure of the kinetic feasibility of the reactions.
For instance, the activation barrier for the one-step cyclotrimerization of TDI was found to be significantly higher than the barriers for the two-step mechanism, suggesting the latter is the more likely kinetic pathway. researchgate.netdntb.gov.ua Furthermore, the influence of the solvent can be incorporated into these models, for example by using the SMD solvent model, to provide a more realistic estimation of the kinetics in solution. researchgate.net
Table 2: Calculated Gas-Phase Activation Energies for TDI Cyclization Reactions
| Reaction | Mechanism | Activation Barrier (kJ/mol) |
|---|---|---|
| Cyclotrimerization | One-step | 149.0 researchgate.netdntb.gov.ua |
| Cyclotrimerization | Two-step (TS1) | 94.7 researchgate.netdntb.gov.ua |
| Cyclotrimerization | Two-step (TS2) | 60.5 researchgate.netdntb.gov.ua |
Advanced Analytical Methodologies for 1,3 Diisocyanato 5 Methylbenzene and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the structural analysis of 1,3-diisocyanato-5-methylbenzene, providing insight into its atomic connectivity and electronic properties.
NMR spectroscopy is an indispensable tool for the structural verification of this compound. While specific experimental data for this particular isomer is not widely published, the expected chemical shifts can be predicted based on its molecular structure and comparison with related compounds. docbrown.infodocbrown.infodocbrown.info
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons and the methyl group protons. Due to the molecule's symmetry, the three aromatic protons would exhibit specific splitting patterns. The proton on C4 would likely appear as a triplet, while the protons on C2 and C6 would be doublets. The methyl group protons would present as a singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a map of the carbon skeleton. libretexts.org For this compound, distinct signals are expected for each unique carbon atom. The carbons of the isocyanate groups (-NCO) are highly deshielded and would appear far downfield. The aromatic carbons would resonate in the typical aromatic region (120-140 ppm), with the carbon attached to the methyl group and those attached to the isocyanate groups showing distinct chemical shifts due to the different electronic environments. The methyl carbon would appear at the highest field (lowest ppm value). docbrown.infolibretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| -CH₃ | ~2.3 | ~21 | Singlet (s) |
| Aromatic C-H (C4) | ~7.1 | ~128 | Triplet (t) |
| Aromatic C-H (C2, C6) | ~7.3 | ~130 | Doublet (d) |
| Aromatic C-NCO (C1, C3) | - | ~135 | - |
| Aromatic C-CH₃ (C5) | - | ~140 | - |
| -N=C=O | - | ~130 | - |
| Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions. |
Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the key functional groups within this compound. The most prominent and characteristic absorption band is that of the isocyanate group (-N=C=O), which presents as a very strong and sharp peak in the region of 2250-2275 cm⁻¹. metu.edu.trresearchgate.netresearchgate.net This band is a definitive marker for the presence of the isocyanate functionality. Other expected absorptions include C-H stretching vibrations from the aromatic ring (around 3000-3100 cm⁻¹) and the methyl group (around 2850-2960 cm⁻¹), as well as C=C stretching vibrations from the aromatic ring (in the 1400-1600 cm⁻¹ region). uci.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is governed by the electronic transitions within the benzene (B151609) ring chromophore. The presence of the isocyanate and methyl substituents on the aromatic ring influences the absorption maxima (λ_max). Typically, substituted benzenes exhibit a strong absorption band below 200 nm and a weaker, structured band between 230-280 nm. researchgate.netnih.gov Analysis by UV-Vis spectroscopy is often used in conjunction with techniques like high-performance liquid chromatography (HPLC) for quantitative analysis. nih.gov
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Isocyanate (-N=C=O) | Asymmetric Stretching | 2250 - 2275 | Strong, Sharp |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Methyl C-H | Stretching | 2850 - 2960 | Medium |
| Aromatic C=C | Ring Stretching | 1400 - 1600 | Medium to Weak |
| Note: These are general ranges and specific peak positions can be influenced by the molecular environment. |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. The molecular formula of the compound is C₉H₆N₂O₂, giving it a molecular weight of approximately 174.16 g/mol . nist.govnist.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 174.
Thermal Analysis and Degradation Studies
Thermal analysis techniques are employed to investigate the stability of this compound at elevated temperatures and to characterize its phase transitions.
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA is used to determine its thermal stability and decomposition profile. The analysis reveals the temperature at which the compound begins to degrade, which is indicated by a significant loss of mass. The thermal degradation of polyurethane foams, which are derived from TDI, has been studied, indicating that TDI can be released at temperatures between 250 to 300 °C. ca.gov TGA provides crucial data for establishing safe handling and processing temperatures.
Differential scanning calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to identify phase transitions such as melting and boiling points. For instance, the commercially available mixture of 2,4- and 2,6-TDI is a liquid at room temperature, with a boiling point of 251 °C. metu.edu.trwho.int DSC can also be used to study the energetics of reactions, such as the polymerization reaction with polyols to form polyurethanes. The enthalpy of reaction provides valuable information for controlling the manufacturing process of materials derived from this isocyanate. spectrabase.com
Chromatographic and Separation Methods
The accurate determination of this compound and its derivatives in various matrices is crucial for quality control and research. Chromatographic techniques are central to these analyses, providing the necessary selectivity and sensitivity to separate and quantify these reactive compounds from complex mixtures. Methodologies have evolved to handle the challenges posed by the reactivity and thermal lability of isocyanates.
Gas Chromatography (GC) for Purity and Product Composition Analysis
Gas chromatography (GC) is a fundamental technique for assessing the purity and isomeric composition of toluene (B28343) diisocyanate (TDI) mixtures. While much of the published research focuses on the commercially prevalent 2,4- and 2,6-isomers, the analytical principles are directly applicable to this compound (2,5-TDI). GC analysis allows for the separation of closely related isomers and the quantification of impurities, which is vital as the isomer ratio significantly influences the properties of resulting polymers. scribd.com
Direct analysis of TDI by GC can be performed, though derivatization is a common strategy, especially for trace analysis in complex environmental or biological samples, to enhance stability and detectability. researchgate.netjksoeh.orgcdc.gov For purity and product composition analysis, direct injection is often feasible.
Key aspects of GC methodology include the selection of an appropriate stationary phase and detector. Studies have shown that stationary phases like OV-225 are particularly effective at separating TDI isomers. researchgate.net Other phases such as SE-30, SE-54, and megabore columns have also been successfully employed. scribd.comresearchgate.net Detector choice depends on the required sensitivity and selectivity. Flame Ionization Detectors (FID) are commonly used for quantification, while more selective detectors like Nitrogen-Phosphorus Detectors (NPD), Electron Capture Detectors (ECD), and Mass Spectrometers (MS) offer enhanced sensitivity and specificity. scribd.comresearchgate.netjksoeh.orgnih.gov
One study detailed a GC-FID method using a megabore column that achieved high accuracy for the quantification of 2,4-TDI (96%) and 2,6-TDI (90%). scribd.com Another approach involves derivatization with agents like 2-chlorobenzyl alcohol (2-CBA) followed by GC analysis, which is suitable for simultaneous analysis of various diisocyanates. jksoeh.org
Table 1: GC Methods for Toluene Diisocyanate Isomer Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte(s) | TDI Isomers | 2,4-TDI, 2,6-TDI | TDI Isomers |
| Technique | Capillary GC | GC | GC with Derivatization |
| Stationary Phase/Column | OV-225 | Megabore Column | Not Specified |
| Detector | Nitrogen-Selective Detector (NPD) | Flame Ionization Detector (FID) | FID, PD-ECD, MSD |
| Derivatizing Agent | Ethanol (for air samples) | None (Direct Analysis) | 2-Chlorobenzyl alcohol (2-CBA) |
| Key Finding | OV-225 is a highly effective stationary phase for TDI isomer separation. researchgate.net | Achieved 96% and 90% accuracy for 2,4 and 2,6 isomers, respectively. scribd.com | Demonstrated feasibility of simultaneous analysis of multiple isocyanates. jksoeh.org |
Other Advanced Separation Techniques for Complex Mixtures
Beyond standard GC, other advanced chromatographic methods are employed for the analysis of this compound and related compounds, particularly in complex matrices or when ultra-trace level detection is required.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for isocyanate analysis. cdc.govshimadzu.comnih.gov It is particularly advantageous for thermally labile compounds that are not well-suited for GC analysis. HPLC methods have been established as standard procedures for monitoring TDI in various environments. shimadzu.com The technique offers high sensitivity and is capable of separating isomers effectively. shimadzu.com
Commonly, HPLC is coupled with an ultraviolet (UV) detector. nih.govcdc.gov For enhanced sensitivity and specificity, especially at very low concentrations, HPLC can be interfaced with tandem mass spectrometry (HPLC-MS/MS). researchgate.net This combination allows for the quantification of unreacted TDI monomers in materials like polyurethane foams at parts-per-billion (ppb) levels. researchgate.net A study reported a novel HPLC-CIS-MS/MS method that was over 100 times more sensitive than other methods for determining free TDI monomers in solid materials. researchgate.net
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a sophisticated separation technique that merges the advantages of both gas and liquid chromatography. wikipedia.orglibretexts.org It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.comyoutube.com SFC is considered a superior technique for the high-resolution separation of a wide array of isocyanates, including di-, tri-, and polyisocyanates, as well as their derivatives like dimers and trimers. epa.gov
A significant advantage of SFC is that it often does not require derivatization of the analytes when using a carbon dioxide mobile phase, simplifying sample preparation. epa.gov The technique is well-suited for the analysis and purification of thermally labile and low to moderate molecular weight molecules. wikipedia.org By varying parameters such as temperature and pressure, the selectivity of the separation can be finely tuned. libretexts.orgepa.gov Its application extends to the analysis of complex hydrocarbon mixtures and various compounds in the pharmaceutical and food industries. libretexts.orgteledynelabs.com
Environmental Fate and Degradation Pathways of 1,3 Diisocyanato 5 Methylbenzene
Hydrolytic Degradation Mechanisms in Aquatic and Terrestrial Environments
The primary process dictating the environmental fate of 1,3-diisocyanato-5-methylbenzene is hydrolysis. cdc.govepa.gov When released into aquatic or moist terrestrial environments, it reacts readily with water. who.intcanada.ca
The reaction of this compound with water is rapid. The hydrolysis half-life can range from a few minutes to a few hours. cdc.gov Some studies have indicated a half-life of under a minute in environments where water is present. canada.ca The rate of hydrolysis can be influenced by factors such as pH and the turbidity of the water. who.int In one instance, the concentration of TDI in a seawater system quickly dropped to 0.1 ppm within a day. cdc.gov
Table 1: Hydrolysis Half-Life of this compound
| Environmental Compartment | Half-Life | Conditions |
| Water | < 1 minute to a few hours | Dependent on pH and turbidity who.intcdc.govcanada.ca |
| Seawater | Rapid decline to 0.1 ppm in 1 day | - cdc.gov |
The hydrolysis of this compound initially forms corresponding amines. These amines can then react with additional diisocyanate molecules to primarily produce inert and insoluble polyureas. cdc.govcanada.ca Toluenediamine (TDA) is a notable degradation product. epa.govhbm4eu.eu While toluenediamines can be formed, polyureas are the predominant end product of hydrolysis. who.intcanada.ca In studies, low levels of diamine degradation products were only detectable during the initial sampling periods. cdc.gov These polyureas are considered to be resistant to further hydrolytic degradation.
Atmospheric Transformation Processes
In the atmosphere, this compound is subject to transformation primarily through photochemical oxidation.
The main degradation pathway for this compound in the atmosphere is its reaction with photochemically generated hydroxyl (OH) radicals. tandfonline.comresearchgate.net Laboratory studies have estimated the atmospheric half-life to be approximately one day due to this oxidation process. tandfonline.comresearchgate.net The reaction with water vapor in the gas phase is not considered a significant degradation pathway. canada.catandfonline.com
Table 2: Atmospheric Half-Life of this compound
| Degradation Process | Reactant | Estimated Half-Life |
| Photochemical Oxidation | Hydroxyl (OH) radicals | ~1 day tandfonline.comresearchgate.net |
Environmental Persistence and Transport Mechanisms
Due to its high reactivity, particularly through hydrolysis, this compound is not persistent in the environment. cdc.govcanada.ca Its rapid degradation means that long-range transport is not expected to be a significant factor. canada.ca Any releases to the environment, primarily to the air from industrial processes, are localized, and the compound is quickly transformed. canada.canih.gov The resulting polyureas, being largely inert and insoluble, are expected to become part of the soil or sediment.
Modeling of Atmospheric Dispersion and Deposition
The atmospheric dispersion of toluene (B28343) diisocyanates, including the this compound isomer, can be predicted using various mathematical models that simulate the transport and dilution of pollutants in the atmosphere. wikipedia.orgmdpi.comnumberanalytics.com These models are essential for assessing potential exposure in the event of industrial releases or accidental spills. wikipedia.org
Atmospheric dispersion models are computer programs that solve mathematical equations governing the movement of pollutants. wikipedia.org They incorporate a range of data inputs to predict downwind concentrations. wikipedia.orgslrconsulting.com Key parameters influencing the dispersion of this compound in the atmosphere include:
Meteorological Conditions: Wind speed and direction are fundamental in determining the path and dilution of the released substance. Atmospheric stability, a measure of turbulence, also plays a crucial role; greater instability leads to more rapid dispersion. wikipedia.orgslrconsulting.com
Source Characteristics: The initial emission rate, temperature, and velocity of the released substance influence its initial rise and subsequent dispersion pattern. slrconsulting.comllnl.gov
Terrain and Surface Features: The topography of the surrounding area and the presence of buildings can significantly alter wind flow and turbulence, affecting ground-level concentrations. mdpi.comslrconsulting.com
Given its vapor pressure, TDI is expected to exist predominantly in the vapor phase in the atmosphere. ca.gov The primary mechanism for its removal from the atmosphere is through chemical reaction rather than physical deposition. The main atmospheric degradation pathway is reaction with photochemically-produced hydroxyl (OH) radicals. nih.govtandfonline.com This reaction is estimated to have a half-life of approximately one to three days. ca.govnih.gov
Dispersion modeling for accidental releases often employs models like SLAB (a dense gas dispersion model) or more complex Computational Fluid Dynamics (CFD) models. acs.org These models can provide estimates of the affected areas and concentrations, which are critical for emergency response planning. wikipedia.org
Table 1: Key Inputs for Atmospheric Dispersion Modeling of Isocyanates
| Parameter | Description |
| Source Term | Emission rate, release height, temperature, and velocity of the diisocyanate vapor. |
| Meteorological Data | Wind speed and direction, atmospheric stability class, ambient temperature, and mixing height. slrconsulting.com |
| Topographical Data | Elevation and land use characteristics of the surrounding area. slrconsulting.com |
| Chemical Properties | Molecular weight and reactivity of the specific diisocyanate isomer. |
| Building Dimensions | Height, width, and orientation of nearby structures to account for building downwash effects. slrconsulting.com |
This table is a generalized representation based on standard atmospheric modeling principles.
Biotic and Abiotic Degradation in Diverse Environmental Matrices
The degradation of this compound in the environment is a critical process that determines its persistence and potential for long-term impact. Both non-biological (abiotic) and biological (biotic) pathways contribute to its breakdown.
Abiotic Degradation:
The most significant abiotic degradation process for diisocyanates in soil and water is hydrolysis. cdc.govamericanchemistry.com The two isocyanate (-NCO) groups readily react with water to form an unstable carbamic acid, which then decomposes to produce the corresponding diamine, in this case, 3-methyl-1,5-diaminobenzene (a specific isomer of toluenediamine or TDA), and carbon dioxide. ca.govamericanchemistry.com This reaction is generally rapid, with half-lives for TDI in water measured in the order of minutes to hours. cdc.gov
The resulting TDA can then react with remaining diisocyanate molecules to form insoluble polyureas. cdc.govamericanchemistry.com This process can lead to the encapsulation of unreacted TDI within a solid polyurea matrix, slowing down its complete degradation. cdc.gov In one study simulating a spill, it was observed that after 10 days, a solidified mass of TDI and polyureas had formed. cdc.gov The concentration of TDI and its degradation product, TDA, decreased significantly over a period of 12 weeks. cdc.gov
While airborne TDI does not appear to react significantly with atmospheric water vapor, its reaction with liquid water in clouds, fog, or rain is rapid. ca.gov Direct photolysis is not considered a major degradation pathway as TDI does not absorb light at wavelengths found in sunlight. nih.gov However, photochemically produced hydroxyl radicals are key to its atmospheric degradation. ca.govnih.gov
The hydrolysis of the resulting polyureas is an extremely slow process, with estimated half-lives ranging from thousands to hundreds of thousands of years under normal environmental conditions, rendering them highly persistent. nih.govresearchgate.net
Biotic Degradation:
Biotic degradation primarily involves the breakdown of the hydrolysis product, toluenediamine (TDA), by microorganisms. acs.orgnih.gov Direct microbial degradation of the parent diisocyanate is considered a minor pathway compared to the rapid hydrolysis. cdc.gov
Studies on the biodegradation of TDA isomers have shown that they can be metabolized by various microorganisms, including bacteria and fungi, under aerobic conditions. acs.orgnih.gov For instance, activated sludge, after an acclimation period, has been shown to biodegrade TDA. nih.gov The rate of biodegradation can be influenced by the initial concentration of TDA. nih.gov
In soil, the biodegradation of TDA isomers has been observed to occur over extended periods. One study reported that after 28 days in aerobic soil, 11-14% of the carbon from radiolabeled TDA was recovered as carbon dioxide, with an apparent biodegradation of 34-40% after one year. acs.orgacs.org Under anaerobic conditions, however, the biodegradation of TDA appears to be negligible. acs.orgacs.org
Several bacterial strains, such as Alcaligenes sp., Ochrobacterium anthropi, and Pseudomonas sp., have been identified as capable of degrading TDA. nih.govnih.gov Fungi, including Aspergillus sp. and Thielevia sp., have also been shown to degrade TDA, in some cases more rapidly than bacteria. nih.gov The degradation pathways often involve initial oxidation steps, leading to the cleavage of the aromatic ring and eventual mineralization to carbon dioxide, water, and biomass. researchgate.netnih.gov
Table 2: Environmental Degradation of Toluene Diisocyanate (TDI) and its Products
| Process | Matrix | Reactant/Organism | Primary Products | Significance |
| Hydrolysis | Water, Soil | Water | Toluenediamine (TDA), Carbon Dioxide, Polyureas | Dominant and rapid abiotic degradation pathway for TDI. cdc.govamericanchemistry.com |
| Atmospheric Oxidation | Air | Hydroxyl (OH) radicals | Various oxidized intermediates | Primary atmospheric removal mechanism with an estimated half-life of 1-3 days. ca.govnih.gov |
| Biodegradation | Soil, Water | Bacteria (Alcaligenes, Pseudomonas, etc.), Fungi (Aspergillus, etc.) | Carbon Dioxide, Water, Biomass | Slower process involving the breakdown of the hydrolysis product, TDA, under aerobic conditions. acs.orgnih.gov Negligible under anaerobic conditions. acs.org |
| Polyurea Hydrolysis | Water, Soil | Water | Toluenediamine (TDA) | Extremely slow process, leading to the high persistence of polyureas in the environment with half-lives estimated to be thousands of years. nih.govresearchgate.net |
This table is based on data for 2,4- and 2,6-TDI isomers, which are expected to be representative for this compound.
Emerging Research Directions and Future Perspectives
Novel Synthetic Routes for Sustainable 1,3-Diisocyanato-5-methylbenzene Production
The conventional manufacturing process for toluene (B28343) diisocyanates involves the nitration of toluene to dinitrotoluene (DNT), followed by the catalytic hydrogenation of DNT to toluenediamine (TDA), and finally the phosgenation of TDA. basf.uslookchem.com This final step utilizes phosgene (B1210022), a highly toxic chemical, which presents significant safety and environmental challenges. A major thrust of emerging research is the development of sustainable, phosgene-free synthetic routes.
Current research efforts are exploring several alternative pathways:
Non-Phosgene Reagents: Laboratory-scale synthesis has demonstrated the conversion of amine groups to isocyanates using safer phosgene surrogates like triphosgene. metu.edu.tr While effective, scaling such processes economically remains a challenge.
Carbonylation Processes: Research is ongoing into the catalytic oxidative carbonylation of TDA using catalysts and oxidants to avoid the direct use of phosgene.
Process Optimization and Recycling: Significant improvements are being made to the traditional process to enhance sustainability. This includes designing processes to hydrolyze distillation residues back into TDA, which can then be recycled into the phosgenation step, minimizing waste. google.com One design for a Gulf Coast production plant specifically targeted a phosgene-free route from TDA, aiming for a high-yield, economically feasible, and eco-friendly process. core.ac.uk
These novel routes are being developed for the production of the main commercial TDI isomers. The synthesis of specific, less common isomers like 3,5-TDI would require dedicated processes starting from the corresponding 3,5-toluenediamine, which is not produced on a large industrial scale.
Tailoring Polymer Properties for Specific Advanced Applications in Materials Science
TDI is a crucial building block for a wide array of polyurethane materials, including flexible and rigid foams, coatings, adhesives, sealants, and elastomers (CASE). canada.cabasf.us A key area of materials science research is the precise tailoring of polyurethane properties by carefully controlling the polymer's molecular architecture. This allows for the development of advanced materials for specific applications, from automotive seating and insulation to specialty coatings and even rocket propellants. metu.edu.trwikipedia.org
The properties of TDI-based polyurethanes are tuned by several factors:
Isocyanate Structure: The choice and ratio of TDI isomers are critical. The different reactivities of the isocyanate groups on the 2,4- and 2,6-isomers influence the polymerization process and the final polymer structure. wikipedia.org
Prepolymer Formulation: TDI is often reacted with a polyol to form a prepolymer. researchgate.netgoogle.com The NCO/OH ratio (the molar ratio of isocyanate groups to hydroxyl groups), the type and molecular weight of the polyol, and the use of chain extenders all have a profound impact on the final properties. researchgate.net
Crosslinking and Curing: The degree of crosslinking and the curing conditions (temperature, catalysts) determine the final network structure of the polymer, affecting its mechanical strength, flexibility, and thermal stability. researchgate.net
Research has shown that by systematically varying these parameters, a wide range of mechanical properties can be achieved. For example, in one study, optimizing the NCO/OH ratio, chain extension, and crosslinking led to a polyurethane with a tensile strength of 14.67 MPa and an elongation at break of 1160%. researchgate.net
Table 1: Influence of Formulation Variables on Polyurethane Properties
| Variable | Effect on Polymer Properties | Research Finding |
| NCO/OH Ratio (R-value) | Affects crosslink density and hardness. | In HTPB-based propellants, as the R-value increased from 0.85 to 1.2, the elastic modulus and tensile strength first increased and then decreased. researchgate.net |
| Isomer Ratio (2,4- vs. 2,6-TDI) | Influences reaction rate and polymer morphology. | The 80/20 mixture of 2,4- and 2,6-TDI is standard for flexible foams, while other ratios are used for specialty applications. basf.usgoogle.com |
| Polyol Type/Molecular Weight | Determines the soft segment characteristics (flexibility, elasticity). | Prepolymers based on polyether polyols are common for creating flexible foams and elastomers. google.com |
| Chain Extender | Modifies the hard segment, impacting stiffness and thermal properties. | Using different chain extenders can significantly alter the phase separation and mechanical behavior of segmented polyurethanes. |
| Curing Temperature | Affects reaction kinetics and final polymer morphology. | Increasing curing temperature can accelerate the reaction but may also lead to non-monotonic changes in properties like elongation at break. researchgate.net |
While these principles would apply to polymers made from this compound, a lack of available data for this specific isomer prevents a detailed analysis of its unique contribution to polymer properties.
Computational Design and Prediction of Isocyanate-Based Materials Properties
Computational chemistry is becoming an indispensable tool for accelerating materials discovery and providing deep mechanistic insights into isocyanate chemistry. Methods like Density Functional Theory (DFT) allow researchers to model and predict the behavior of molecules and reactions at the quantum level, guiding experimental work and reducing development time. nih.govdntb.gov.ua
Key areas of computational research include:
Reaction Mechanisms: DFT calculations are used to study the energetics of urethane (B1682113) bond formation, elucidating the role of catalysts and the relative reactivity of different isocyanate isomers. nih.gov
Oligomerization Studies: TDI molecules can react with each other to form dimers and trimers, which affects the properties of the final material. nih.govresearchgate.net Computational studies have investigated the kinetic and thermodynamic favorability of various dimerization and trimerization pathways for 2,4- and 2,6-TDI. For instance, the two-step cyclotrimerization mechanism was found to have significantly lower activation energy barriers than the one-step mechanism. dntb.gov.uaresearchgate.net
Property Prediction: By simulating the interactions between polymer chains, computational models can predict bulk material properties such as modulus, tensile strength, and thermal stability. Molecular dynamics (MD) simulations, for example, are used to understand the microscopic behavior of complex polymer systems like asphalt (B605645) modified with polyurethanes. mdpi.com
These computational tools provide a powerful framework for designing new isocyanate-based materials with desired properties from the ground up. Although current studies focus on commercially relevant isomers, the same theoretical approaches could be readily applied to predict the reactivity and potential material properties of this compound.
Advanced Environmental Chemistry Research on Diisocyanate Transformation and Mitigation
Given the reactive nature of isocyanates, understanding their environmental fate and developing effective mitigation strategies is a critical area of research. Studies have shown that the environmental behavior of TDI is governed by its high reactivity.
Transformation Pathways: When released into water or moist soil, TDI hydrolyzes rapidly to form less reactive polyureas and small amounts of toluenediamine (TDA). who.int In the atmosphere, the primary degradation mechanism is oxidation by hydroxyl (OH) radicals. nih.gov
Environmental Monitoring: Advanced analytical methods, including high-pressure liquid chromatography, have been developed to detect very low concentrations of TDI in the workplace and environment, with detection limits as low as 0.0001 mg/m³. who.int
Mitigation Strategies: Research focuses on both engineering controls and chemical countermeasures. Improved ventilation and closed-system manufacturing are key to minimizing industrial emissions. For spills, neutralization using decontamination solutions is essential. noaa.gov Furthermore, processes are being developed to hydrolyze industrial waste streams, converting residual TDI into recyclable TDA, thus preventing its release. google.com
These research efforts are crucial for ensuring the safe production, use, and disposal of TDI-based products and for minimizing their environmental footprint.
Isomer-Specific Applications and Controlled Synthesis Strategies
The distinct properties and applications of polyurethane materials are often a direct result of the specific TDI isomers used in their synthesis. The ability to control the isomer ratio during production is therefore a key aspect of TDI chemistry.
The industrial synthesis of TDI via the nitration of toluene naturally produces a mixture of dinitrotoluene isomers, which, after reduction and phosgenation, yields a corresponding mixture of TDI isomers, primarily the 2,4- and 2,6- forms. lookchem.com Distillation is then used to separate these isomers or to produce specific commercial blends, most commonly 80:20 and 65:35 mixtures of 2,4-TDI and 2,6-TDI, respectively. wikipedia.org
This control is vital because the reactivity of the two isocyanate groups on the 2,4-TDI molecule is different. The -NCO group at the 4-position is approximately four times more reactive than the group at the 2-position. wikipedia.org This differential reactivity is exploited in polyurethane synthesis to control the polymerization reaction, allowing for the formation of well-defined prepolymers and polymer structures. The 2,6-TDI isomer, being symmetrical, has two isocyanate groups of similar reactivity. wikipedia.org
In contrast, specific industrial applications or controlled synthesis strategies for this compound (3,5-TDI) are not documented in the reviewed scientific and patent literature. Its synthesis would require 3,5-dinitrotoluene (B12062) as a precursor, which is not a major product of toluene nitration. lookchem.com As such, it is not a commercially available TDI isomer, and its potential unique properties in polymer applications remain largely unexplored. canada.ca
Table 2: Properties and Reactivity of Common TDI Isomers
| Isomer | Structure | Key Feature | Implication in Polymer Synthesis |
| 2,4-Toluene Diisocyanate (2,4-TDI) | Asymmetrical | Isocyanate group at position 4 is ~4x more reactive than at position 2. wikipedia.org | Allows for controlled, stepwise polymerization. Dominant isomer in most applications. wikipedia.org |
| 2,6-Toluene Diisocyanate (2,6-TDI) | Symmetrical | Both isocyanate groups have similar, lower reactivity. wikipedia.org | Used in specific ratios with 2,4-TDI to modify polymer structure and properties. |
| This compound (3,5-TDI) | Symmetrical | Reactivity not extensively studied. | Not commercially produced; no specific applications or synthesis strategies reported. |
Q & A
Q. How can environmental fate studies be designed to assess this compound persistence?
- Methodological Answer : Use OECD 301/302 biodegradation protocols under aerobic/anaerobic conditions. Monitor degradation products (e.g., amines) via LC-MS/MS. Combine with QSAR models to predict ecotoxicity endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
